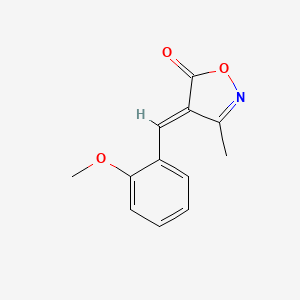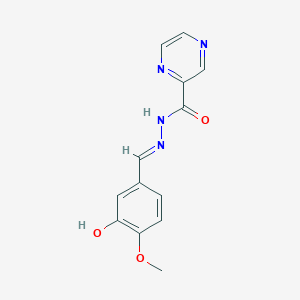
N-(4-methylbenzyl)-N'-(2-methylphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-metilbencil)-N’-(2-metilfenil)etanediamida es un compuesto orgánico que pertenece a la clase de las etanediamidas. Este compuesto presenta dos anillos aromáticos, uno con un grupo metilo en la posición para y el otro con un grupo metilo en la posición orto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(4-metilbencil)-N’-(2-metilfenil)etanediamida generalmente implica la reacción de 4-metilbencilamina con 2-metilfenil isocianato. La reacción generalmente se lleva a cabo en un disolvente inerte como diclorometano o tolueno, en condiciones de reflujo. El producto se purifica luego mediante técnicas como la recristalización o la cromatografía en columna.
Métodos de producción industrial
A escala industrial, la producción de N-(4-metilbencil)-N’-(2-metilfenil)etanediamida puede implicar reactores de flujo continuo para garantizar la calidad y el rendimiento constantes. El uso de sistemas automatizados puede ayudar a mantener las condiciones de reacción y escalar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(4-metilbencil)-N’-(2-metilfenil)etanediamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio, convirtiendo el compuesto en su amina correspondiente.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila, como la nitración o la halogenación, utilizando reactivos como ácido nítrico o bromo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Gas hidrógeno con un catalizador de paladio.
Sustitución: Ácido nítrico para la nitración, bromo para la bromación.
Principales productos formados
Oxidación: Ácidos carboxílicos.
Reducción: Aminas.
Sustitución: Derivados nitro o halogenados.
Aplicaciones Científicas De Investigación
Química: Utilizado como intermediario en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de moléculas que pueden interactuar con objetivos biológicos específicos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo por el cual N-(4-metilbencil)-N’-(2-metilfenil)etanediamida ejerce sus efectos depende de su aplicación específica. En química medicinal, puede interactuar con enzimas o receptores, modulando su actividad. Los objetivos moleculares y las vías involucradas variarían según el contexto biológico y los efectos específicos que se están estudiando.
Comparación Con Compuestos Similares
Compuestos similares
- N-(4-metilbencil)-N’-(2-clorofenil)etanediamida
- N-(4-metilbencil)-N’-(2-metoxifenil)etanediamida
- N-(4-metilbencil)-N’-(2-nitrofenil)etanediamida
Singularidad
N-(4-metilbencil)-N’-(2-metilfenil)etanediamida es única debido a la posición específica de los grupos metilo en los anillos aromáticos, lo que puede influir en su reactividad química y actividad biológica. Esta singularidad estructural puede conducir a diferentes interacciones con objetivos biológicos y aplicaciones variadas en la investigación científica.
Propiedades
Fórmula molecular |
C17H18N2O2 |
|---|---|
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
N'-(2-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide |
InChI |
InChI=1S/C17H18N2O2/c1-12-7-9-14(10-8-12)11-18-16(20)17(21)19-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Clave InChI |
FUMBVDFSQQSSCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-4-methylbenzenesulfonamide](/img/structure/B11642707.png)
![Propanoic acid, 2-[(4-morpholinylthioxomethyl)thio]-](/img/structure/B11642714.png)
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11642723.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-bromophenyl)acetamide](/img/structure/B11642735.png)
![methyl 2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B11642746.png)

![(6Z)-2-butyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642763.png)

![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B11642771.png)
![6-bromo-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B11642773.png)

![(5Z)-1-(furan-2-ylmethyl)-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11642778.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11642783.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11642791.png)
